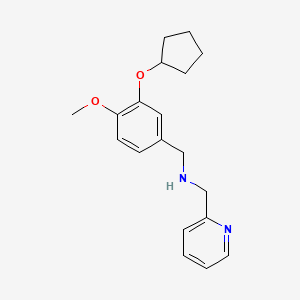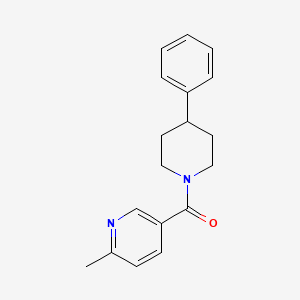
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MPPC and is a derivative of pyridazinone. MPPC has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of MPPC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects
MPPC has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MPPC has also been found to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes involved in cell division. In animal models, MPPC has been found to reduce inflammation and improve joint mobility in models of arthritis.
实验室实验的优点和局限性
MPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. MPPC has also been shown to have significant activity against cancer cells and inflammation, making it a promising candidate for further research. However, MPPC has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on MPPC. One potential area of research is to further investigate the mechanism of action of MPPC and its effects on cancer cells and inflammation. Another area of research is to explore the potential use of MPPC in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to determine the safety and toxicity of MPPC in humans, which will be important for its potential use as a therapeutic agent.
合成方法
MPPC can be synthesized using various methods, including the reaction of 4-phenylpiperidine-1-carboxylic acid with acetic anhydride, followed by reaction with 2-methyl-4,5-dihydro-1H-pyridazin-3-one. Another method involves the reaction of 4-phenylpiperidine with 2-methyl-4,5-dihydro-1H-pyridazin-3-one in the presence of acetic anhydride. These methods have been optimized to yield high purity MPPC.
科学研究应用
MPPC has been extensively studied for its potential applications in scientific research. It has been shown to have significant activity against various types of cancer cells, including breast, lung, and colon cancer. MPPC has also shown potential as an anti-inflammatory agent and has been found to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
2-methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSIISNLMPOZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)

![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)
